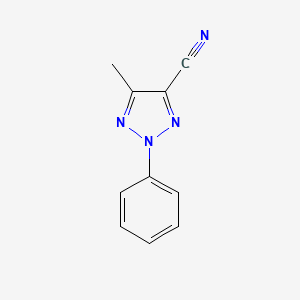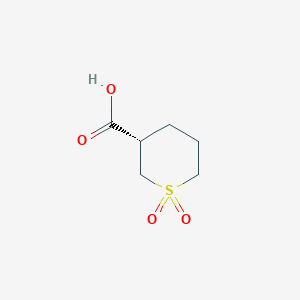
Octacosyl octacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacosyl octacosanoate: is a long-chain ester formed from octacosanol and octacosanoic acid. It is a waxy compound commonly found in the epicuticular waxes of plants. This compound is known for its hydrophobic properties and is used in various industrial applications due to its stability and non-reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octacosyl octacosanoate can be synthesized through the esterification of octacosanol and octacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octacosanol and octacosanoic acid are combined with an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions for several hours. The product is then purified through distillation or recrystallization to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octacosyl octacosanoate can undergo oxidation reactions, particularly at the alcohol and alkyl chain sites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester can be reduced to its corresponding alcohol and acid using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Octacosanoic acid and other oxidized derivatives.
Reduction: Octacosanol and octacosanoic acid.
Substitution: Amides or new esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octacosyl octacosanoate is used as a model compound in studies of long-chain esters and their properties. It is also employed in the synthesis of other complex molecules.
Biology: In biological research, this compound is studied for its role in plant waxes and its impact on plant physiology and protection.
Medicine: While not directly used in medicine, derivatives of this compound are explored for their potential in drug delivery systems due to their hydrophobic nature and stability.
Industry: The compound is used in the production of cosmetics, lubricants, and coatings due to its excellent barrier properties and resistance to environmental factors.
Wirkmechanismus
The mechanism by which octacosyl octacosanoate exerts its effects is primarily through its hydrophobic and stable nature. In industrial applications, it forms a protective barrier that prevents moisture loss and provides resistance to environmental degradation. In biological systems, it contributes to the protective wax layer on plant surfaces, reducing water loss and providing a barrier against pathogens.
Vergleich Mit ähnlichen Verbindungen
Octacosanol: A long-chain alcohol that is a precursor to octacosyl octacosanoate.
Octacosanoic acid: A long-chain fatty acid that reacts with octacosanol to form the ester.
Hexacosyl hexacosanoate: Another long-chain ester with similar properties but different chain lengths.
Uniqueness: this compound is unique due to its specific chain length and the combination of octacosanol and octacosanoic acid. This gives it distinct physical and chemical properties, such as higher melting points and greater stability compared to shorter-chain esters.
Eigenschaften
CAS-Nummer |
66662-27-9 |
|---|---|
Molekularformel |
C56H112O2 |
Molekulargewicht |
817.5 g/mol |
IUPAC-Name |
octacosyl octacosanoate |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
InChI-Schlüssel |
HJVFAGBLJBBLJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)

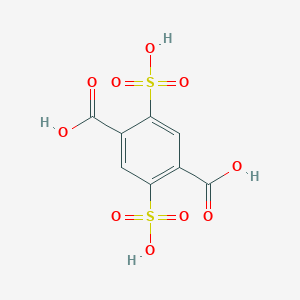
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B13027459.png)
![Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13027460.png)


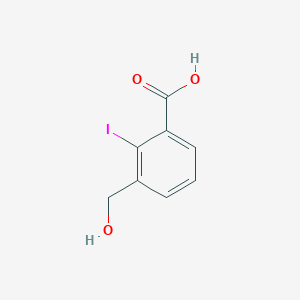
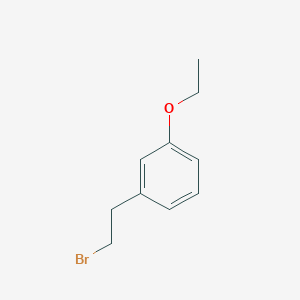

![4-[2,2-difluoro-4,6,10-trimethyl-12-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]phenol](/img/structure/B13027506.png)
